{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 3-fluoroprop-1-en-2-ol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can significantly enhance the production scale and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or toluene derivatives.
Substitution: Formation of hydroxylated or aminated benzene derivatives.
Scientific Research Applications
{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The fluorine atom in the compound enhances its reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Shares the benzyl group but lacks the fluorinated prop-1-en-2-yl moiety.
3-Fluoroprop-1-en-2-ol: Contains the fluorinated prop-1-en-2-yl group but lacks the benzyl group.
Benzyl fluoride: Contains the benzyl group with a fluorine atom directly attached to the benzene ring.
Uniqueness
{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene is unique due to the presence of both the benzyl and fluorinated prop-1-en-2-yl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
91922-67-7 |
---|---|
Molecular Formula |
C10H11FO |
Molecular Weight |
166.19 g/mol |
IUPAC Name |
3-fluoroprop-1-en-2-yloxymethylbenzene |
InChI |
InChI=1S/C10H11FO/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2 |
InChI Key |
NARRFIDHSIWFHF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CF)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.